molecular formula C13H11BrO3 B8238706 2-Naphthalenecarboxylic acid, 5-bromo-4-hydroxy-, ethyl ester

2-Naphthalenecarboxylic acid, 5-bromo-4-hydroxy-, ethyl ester

Cat. No. B8238706
M. Wt: 295.13 g/mol
InChI Key: FRFBJJINIVPNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 5-bromo-4-hydroxy-, ethyl ester is a useful research compound. Its molecular formula is C13H11BrO3 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Naphthalenecarboxylic acid, 5-bromo-4-hydroxy-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenecarboxylic acid, 5-bromo-4-hydroxy-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

ethyl 5-bromo-4-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-2-17-13(16)9-6-8-4-3-5-10(14)12(8)11(15)7-9/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFBJJINIVPNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of potassium tert-butoxide (20.0 g, 0.78 mol) at 55° C. in t-BuOH (249 mL) was treated with a premixed solution of diethyl succinate (40.4 mL, 0.243 mol) and 3-bromobenzaldehyde (18.9 mL, 0.162 mol) dropwise. Upon completion of the addition, the reaction mixture was warmed to 85° C. and stirred for 2 h. After 2 h, the reaction mixture was cooled to 25° C. The reaction mixture was acidified to pH<4 with 2 N aqueous HCl and concentrated. The aqueous suspension was then extracted with ethyl acetate (3×). The organic layers were combined and washed with saturated aqueous NaHCO3 (5×). The basic aqueous washes were combined and reacidified with 2 N aqueous HCl to pH 1. Finally, the aqueous phase was extracted with ethyl acetate (3×). The organic layers were combined, dried over Na2SO4, and concentrated under reduced pressure, which afforded the desired half ester (39.1 g, 77%) as an orange oil. The half ester (39.1 g, 0.124 mol) was dissolved in acetic anhydride (178 mL) and NaOAc (18.7 g, 0.137 mol) was added. The reaction mixture was warmed to 140° C. and stirred for 6 h. Upon completion, the reaction mixture was cooled to 25° C. and poured into H2O. The aqueous layer was extracted with ethyl acetate (3×). The organic layers were combined, dried over Na2SO4, and concentrated under reduced pressure. The residue was dissolved in anhydrous ethanol (620 mL). K2CO3 (104 g, 0.624 mol) was added, and the reaction mixture was warmed at 80° C. for 1 h. The reaction mixture was cooled and acidified to pH 1 with 2 N aqueous HCl. The ethanol was removed under reduced pressure and the aqueous suspension was extracted with ethyl acetate (3×). The organic extracts were combined, dried over Na2SO4, and concentrated under reduced pressure. Flash chromatography (SiO2, 16×30 cm, 0-15% EtOAc/hexanes gradient elution) provided 7 (5.4 g, 15% over 3 steps) as a yellow solid and its 7-bromo isomer (12.4 g, 34% over 3 steps). 1H NMR (CDCl3, 500 MHz) δ 8.16 (s, 1H), 8.07 (s, 1H), 7.89 (d, J=6.5 Hz, 1H), 7.73 (d, J=6.5 Hz, 1H), 7.63 (s, 1H), 7.29 (t, J=10 Hz, 1H), 4.43 (q, J=6.0 Hz, 2H) 1.44 (t, J=6.0 Hz, 3H). 13C NMR (CDCl3, 125 MHz) δ 165.9, 152.7, 136.3, 133.6, 130.6, 129.2, 126.7, 123.6, 122.7, 115.2, 112.3, 61.3, 14.3. IR (film) νmax3367, 2979, 1690, 1227 cm−1. ESI-TOF HRMS m/z 294.9959 (M+H+, C13H11BrO3 requires 294.9964).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
40.4 mL
Type
reactant
Reaction Step Two
Quantity
18.9 mL
Type
reactant
Reaction Step Two
Quantity
249 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
39.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
ester
Quantity
39.1 g
Type
reactant
Reaction Step Five
Quantity
178 mL
Type
solvent
Reaction Step Five
Name
Quantity
18.7 g
Type
reactant
Reaction Step Six
Name
Quantity
104 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.